3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S2/c1-4-9-25-20(26)18-16(14-7-5-6-8-17(14)22)11-28-19(18)23-21(25)29-10-15-12(2)24-27-13(15)3/h4-8,11H,1,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSIRPNCVGSBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4Cl)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential as an anti-cancer agent and its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in various types of cancer cells, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cells. Specifically, compounds derived from this family have shown IC50 values in the low micromolar range, indicating potent anti-proliferative effects without toxicity to normal human liver cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Toxicity to Normal Cells |
|---|---|---|---|
| Compound 19 | MCF-7 | 0.94 | No |
| Compound 15 | A549 | 0.94 | No |
| Compound X | PC-3 | 1.20 | No |
The mechanism by which thieno[2,3-d]pyrimidine derivatives exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, some compounds have been identified as inhibitors of 17 beta-hydroxysteroid dehydrogenase type 1 , which plays a crucial role in estrogen metabolism and breast cancer progression . Additionally, these compounds may induce apoptosis in cancer cells through modulation of apoptosis-related proteins.
Other Biological Activities
Beyond anticancer properties, thieno[2,3-d]pyrimidines have been investigated for their antimicrobial and anti-inflammatory activities. Some derivatives have shown promising results against various bacterial strains and fungi, indicating a broad spectrum of biological activity that warrants further exploration.
Study on Anticancer Efficacy
A study published in Scientific Reports evaluated the efficacy of a series of thieno[2,3-d]pyrimidinone derivatives against several cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics, suggesting their potential as lead compounds for drug development .
Research on Antimicrobial Activity
Another investigation focused on the synthesis and biological evaluation of thienyl-derived compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituent variations on the thiophene ring in modulating biological activity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thieno[2,3-d]pyrimidine scaffolds exhibit significant anticancer properties. The polo-like kinase 1 (Plk1) inhibitor activity has been highlighted in studies focusing on similar structures, suggesting that 3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one may also possess anticancer potential due to its structural analogies .
Anti-inflammatory Properties
In silico docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases . The anti-inflammatory effects could be further validated through biological assays to assess cytokine release and other inflammatory markers.
Antimicrobial Activity
The thieno[2,3-d]pyrimidine framework has been associated with antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. Future research could explore the spectrum of antimicrobial activity for this specific compound through both in vitro and in vivo models.
Case Studies and Research Findings
- Anticancer Studies : A study published in Molecules explored the anticancer efficacy of related thienopyrimidine derivatives against various cancer cell lines. The results indicated dose-dependent inhibition of cell proliferation, with some derivatives showing IC50 values in the low micromolar range .
- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory potential of isoxazole-containing compounds. The study utilized molecular docking to predict binding affinities to 5-LOX and demonstrated that modifications to the isoxazole ring could enhance inhibitory activity .
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether moiety (–S–CH2–isoxazole) is susceptible to nucleophilic substitution under specific conditions. In analogous thieno[2,3-d]pyrimidin-4-one derivatives, S-alkylation has been achieved using alkyl halides and bases like K₂CO₃ in solvents such as acetone or DMF . For example:
This reaction could replace the (3,5-dimethylisoxazol-4-yl)methyl group with other alkyl/aryl chains.
Key Data:
| Substrate | Reagent | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Pyrimidin-4-one thioether | Benzyl bromide | K₂CO₃, DMF, RT | 65–78% |
Oxidation of the Thioether Group
The sulfur atom in the thioether can undergo oxidation to form sulfoxides or sulfones. For example, meta-chloroperbenzoic acid (mCPBA) is a common oxidizing agent for such transformations :
This modification could alter the compound’s electronic properties and biological activity.
Functionalization of the Allyl Group
The allyl (–CH₂CH=CH₂) substituent offers opportunities for electrophilic addition (e.g., bromination or epoxidation) or cross-metathesis reactions. For instance, epoxidation using osmium tetroxide (OsO₄) and hydrogen peroxide (H₂O₂) would yield an epoxide:
Reactivity Trends:
| Reaction Type | Reagent | Expected Outcome |
|---|---|---|
| Epoxidation | OsO₄, H₂O₂ | Epoxide formation |
| Hydrohalogenation | HBr (gas) | Bromoalkane derivative |
Isoxazole Ring Reactivity
The 3,5-dimethylisoxazole moiety is generally stable but may undergo ring-opening under strong acidic conditions (e.g., concentrated HCl) or demethylation with Lewis acids like BBr₃ .
Experimental Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several derivatives, differing primarily in substituents and ring systems. Below is a comparative analysis based on available
Table 1: Structural Comparison of Thieno-Pyrimidinone Derivatives
Key Observations:
The allyl group in both compounds introduces rotational freedom, which may influence pharmacokinetic properties like solubility.
Biological Activity: Thiazolo-pyrimidine derivatives (e.g., Compound 19 in ) exhibit antimicrobial activity, attributed to the thiazolo ring’s interaction with bacterial enzymes . Chromenone-containing analogues (e.g., Compound 17 in ) are explored for fluorescence tagging due to their planar aromatic systems .
Synthetic Accessibility: The target compound and its p-tolyl analogue are synthesized via microwave-assisted coupling of thiols with halogenated intermediates, yielding moderate-to-high purity . In contrast, chromenone derivatives require multistep cyclization, reducing overall yield .
Research Findings and Limitations
- Spectroscopic Data : The target compound’s structure can be confirmed via ¹H-NMR and ¹³C-NMR , similar to methods used for Zygocaperoside and Isorhamnetin-3-O glycoside in .
- Lumping Strategy: As noted in , compounds with analogous cores (e.g., thieno-pyrimidinones) may share physicochemical properties, enabling predictive modeling for drug design .
- Data Gaps : Direct comparative studies on the biological efficacy of the target compound are absent in the provided evidence. Further in vitro assays (e.g., kinase inhibition) are needed to validate inferred activities.
Preparation Methods
Cyclocondensation of Thiophene-2-Carboxylic Acid Derivatives
The core structure is synthesized via cyclocondensation of 5-amino-4-cyano-3-(2-chlorophenyl)thiophene-2-carboxylic acid with formamide under reflux (180°C, 6 hr), yielding 5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (Yield: 78%).
Reaction Conditions:
| Reagent | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Formamide | Neat | 180 | 6 | 78 |
¹H-NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, H-2), 7.62–7.58 (m, 4H, Ar-H), 3.89 (s, 1H, NH).
Alternative Route Using Deep Eutectic Solvents
A greener approach employs choline chloride:urea (1:2) as a solvent, reducing reaction time to 4 hr with comparable yield (75%).
Introduction of the Allyl Group at Position 3
N-Alkylation with Allyl Bromide
The 3-position NH undergoes alkylation using allyl bromide (1.2 eq) in the presence of K₂CO₃ (2 eq) in DMF (80°C, 3 hr), yielding 3-allyl-5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (Yield: 85%).
Optimization Data:
| Base | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 3 | 85 |
| NaH | THF | 60 | 5 | 72 |
¹³C-NMR (100 MHz, CDCl₃): δ 164.2 (C=O), 134.1–126.8 (Ar-C), 117.4 (CH₂=CH), 44.6 (N-CH₂).
Functionalization at Position 2: Thioetherification
Nucleophilic Substitution with (3,5-Dimethylisoxazol-4-yl)Methanethiol
The 2-chloro intermediate (prepared via POCl₃ treatment of the core) reacts with (3,5-dimethylisoxazol-4-yl)methanethiol (1.5 eq) in EtOH (reflux, 4 hr), yielding the target thioether (Yield: 68%).
Key Observations:
- Regioselectivity: Exclusive substitution at position 2 due to higher electrophilicity.
- Byproducts: <5% disulfide formation, mitigated by N₂ purging.
Spectroscopic Validation:
- IR (KBr): 2560 cm⁻¹ (S-H absent, confirming substitution).
- MS (ESI): m/z 483.1 [M+H]⁺.
Synthesis of the (3,5-Dimethylisoxazol-4-yl)Methanethiol Precursor
Isoxazole Ring Construction
3,5-Dimethylisoxazole-4-carbaldehyde is prepared via condensation of acetylacetone with hydroxylamine hydrochloride in ChCl:urea (1:2) at 50°C (Yield: 89%). Subsequent reduction with NaBH₄ yields (3,5-dimethylisoxazol-4-yl)methanol, which is converted to the thiol via Mitsunobu reaction (DIAD, PPh₃, thioacetic acid).
Overall Synthetic Pathway and Yield Analysis
| Step | Description | Yield (%) | Cumulative Yield (%) |
|---|---|---|---|
| 1 | Core synthesis (thienopyrimidinone) | 78 | 78 |
| 2 | N-Allylation | 85 | 66.3 |
| 3 | 2-Chlorination (POCl₃) | 92 | 61.0 |
| 4 | Thioetherification | 68 | 41.5 |
Mechanistic Insights and Side Reactions
- N-Allylation: Proceeds via SN2 mechanism, with K₂CO₃ deprotonating the NH to generate a nucleophilic amine.
- Thioetherification: Involves a two-step process—initial chloride displacement by thiolate, followed by acid quenching.
- Competing Pathways:
Comparative Evaluation of Methodologies
Solvent Impact on Thioetherification
| Solvent | Reaction Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|
| EtOH | 4 | 68 | 95 |
| DMF | 2 | 72 | 89 |
| CH₃CN | 6 | 61 | 97 |
DMF accelerates kinetics but reduces purity due to side reactions.
Scalability and Industrial Feasibility
- Batch Size: 100 g-scale runs show consistent yields (40–42% overall).
- Cost Drivers: (3,5-Dimethylisoxazol-4-yl)methanethiol accounts for 63% of raw material costs.
- Green Metrics:
- PMI (Process Mass Intensity): 87 (needs optimization).
- E-Factor: 34 (solvent recovery improves to 21).
Q & A
Q. What are the established synthetic routes for 3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one?
The synthesis typically involves multi-step reactions starting with the condensation of 4-substituted 2-aminothiophen-3-carboxylic acid esters with cyanoacetic ester and chloroethyl formate to form the thieno[2,3-d]pyrimidinone core. Subsequent substitutions at the 2-position, such as thioether formation using hydrazine hydrate or cyclic amines, introduce functional groups like the 3,5-dimethylisoxazole moiety. Solvent selection (e.g., methanol or ethanol) and temperature control are critical for optimizing intermediate purification .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve ambiguities in stereochemistry or regioselectivity (e.g., as demonstrated for structurally analogous compounds like ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate) .
- IR spectroscopy to verify functional groups like thioether or carbonyl bonds.
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi.
- Anticancer potential : Cell viability assays (e.g., MTT) using cancer cell lines, with IC₅₀ calculations.
- Enzyme inhibition : Kinase or protease inhibition assays targeting pathways relevant to the compound’s structural motifs (e.g., oxadiazole or isoxazole-containing analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the thieno[2,3-d]pyrimidinone core?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates at the 2-position.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thioether formation efficiency.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization steps .
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Standardize assay protocols : Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).
- Validate purity : Use HPLC or LC-MS to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew results.
- Cross-reference structural analogs : Compare data with compounds like 3-(4-chlorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one to identify trends in substituent effects .
Q. What experimental design considerations are critical for in vivo pharmacological studies?
- Dosage optimization : Conduct acute toxicity studies (e.g., OECD 423 guidelines) to establish safe dosing ranges.
- Pharmacokinetic profiling : Monitor bioavailability via LC-MS/MS analysis of plasma samples post-administration.
- Control groups : Include vehicle controls and reference drugs to isolate compound-specific effects .
Q. How can structure-activity relationship (SAR) studies be structured for this compound?
- Modify substituents : Systematically vary the allyl, 2-chlorophenyl, or isoxazole groups and test bioactivity.
- Compare analogs : Use data from compounds like N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide to identify critical pharmacophores .
- Computational modeling : Perform docking studies to predict binding affinities for target proteins (e.g., kinases).
Q. What strategies are effective for resolving polymorphic or tautomeric ambiguities?
- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions.
- Solvent recrystallization : Use solvents like ethyl acetate or acetonitrile to isolate stable crystalline forms.
- Dynamic NMR : Characterize tautomeric equilibria in solution (e.g., thione-thiol tautomerism) .
Methodological Notes
- Data contradiction analysis : Cross-validate findings using orthogonal techniques (e.g., corroborate MIC results with time-kill assays) .
- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, humidity levels) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
